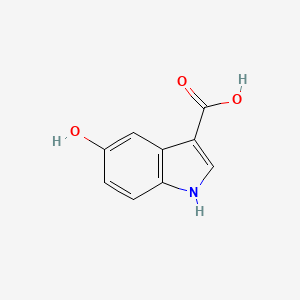

5-Hydroxy-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-hydroxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-5-1-2-8-6(3-5)7(4-10-8)9(12)13/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWZUOPFHTYIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342709 | |

| Record name | 5-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3705-21-3 | |

| Record name | 5-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Natural Occurrence of 5-Hydroxy-1H-indole-3-carboxylic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1H-indole-3-carboxylic acid is an indolic compound found in the plant kingdom. As a derivative of the essential amino acid tryptophan, it is part of a diverse family of plant secondary metabolites with significant biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 5-Hydroxy-1H-indole-3-carboxylic acid in plants, its biosynthetic origins, physiological roles, and detailed methodologies for its extraction and quantification. This document is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug discovery seeking to explore the potential of this and related molecules.

Introduction: The Significance of Indolic Compounds in Plants

Indole derivatives in plants represent a vast and structurally diverse group of secondary metabolites. These compounds, all sharing the characteristic bicyclic indole structure, are biosynthetically derived from tryptophan. They play crucial roles in various aspects of plant life, from growth and development, where indole-3-acetic acid (IAA) is the principal auxin, to defense against herbivores and pathogens.[1][2] The structural modifications of the indole ring, such as hydroxylation, methylation, and glycosylation, give rise to a wide array of molecules with distinct chemical properties and biological functions. 5-Hydroxy-1H-indole-3-carboxylic acid is one such hydroxylated derivative, and understanding its distribution and function in the plant kingdom is a growing area of interest.

Natural Occurrence of 5-Hydroxy-1H-indole-3-carboxylic Acid in the Plant Kingdom

The documented presence of 5-Hydroxy-1H-indole-3-carboxylic acid in the plant kingdom is currently limited, with the most definitive identification being in Tetrastigma hemsleyanum, a plant used in traditional Chinese medicine.[3] However, the presence of its direct precursor, 5-hydroxyindole-3-carbaldehyde, as well as other hydroxylated derivatives of indole-3-carboxylic acid (such as the 6-hydroxy form) in the model plant Arabidopsis thaliana, strongly suggests a wider distribution than is currently reported.[4][5][6][7][8] It is plausible that this compound is present in other plant species but may have been overlooked in broader metabolic profiling studies or is present in concentrations below the detection limits of older analytical techniques.

Table 1: Documented and Inferred Occurrence of 5-Hydroxy-1H-indole-3-carboxylic Acid and its Precursors in Plants

| Plant Species | Compound Identified | Family | Reference(s) |

| Tetrastigma hemsleyanum | 5-Hydroxy-1H-indole-3-carboxylic acid | Vitaceae | [3] |

| Arabidopsis thaliana | 5-hydroxyindole-3-carbaldehyde (precursor), 6-hydroxyindole-3-carboxylic acid (related derivative) | Brassicaceae | [4][5][6][7][8] |

Further research across different plant families, particularly those known to produce a variety of indole alkaloids, is warranted to establish a more comprehensive understanding of the distribution of this compound.

Biosynthesis of 5-Hydroxy-1H-indole-3-carboxylic Acid in Plants

The biosynthesis of 5-Hydroxy-1H-indole-3-carboxylic acid in plants is believed to follow the general pathway for tryptophan-derived secondary metabolites. While the precise enzymatic steps leading to this specific compound have not been fully elucidated in all species, a putative pathway can be constructed based on research in Arabidopsis thaliana and knowledge of indole metabolism.[4][5][6][7][8]

The proposed biosynthetic pathway begins with the amino acid tryptophan.

Figure 1: Putative biosynthetic pathway of 5-Hydroxy-1H-indole-3-carboxylic acid.

The key steps in this proposed pathway are:

-

Conversion of Tryptophan to Indole-3-acetaldoxime (IAOx): This initial step is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis.[8]

-

Formation of Indole-3-acetonitrile (IAN): IAOx is then converted to IAN.

-

Synthesis of Indole-3-carbaldehyde (ICHO): The cytochrome P450 enzyme CYP71B6 is involved in the conversion of IAN to ICHO.[4][5][6][7]

-

Oxidation to Indole-3-carboxylic acid (ICOOH): Aldehyde oxidase 1 (AAO1) catalyzes the oxidation of ICHO to ICOOH.[4][5][6][7]

-

Hydroxylation to form 5-Hydroxy Derivatives: The introduction of a hydroxyl group at the 5-position of the indole ring is a critical step. This hydroxylation could potentially occur at the level of ICHO to form 5-hydroxyindole-3-carbaldehyde, which is then oxidized to 5-Hydroxy-1H-indole-3-carboxylic acid by AAO1. Alternatively, ICOOH itself could be directly hydroxylated. This hydroxylation step is likely catalyzed by a cytochrome P450 monooxygenase or another type of hydroxylase.[9][10][11][12] The identification of tryptamine 5-hydroxylase (T5H), a cytochrome P450, in rice and tomato for serotonin biosynthesis from tryptamine, supports the role of such enzymes in the 5-hydroxylation of indole rings in plants.[3][13][14]

Physiological Role and Biological Activity

The physiological role of 5-Hydroxy-1H-indole-3-carboxylic acid and related indolic compounds in plants is primarily associated with defense against biotic and abiotic stress.

-

Plant Defense: In Arabidopsis, derivatives of indole-3-carboxylic acid are known to be involved in the defense response against pathogenic fungi.[8] The accumulation of these compounds is often induced upon pathogen attack, suggesting their role as phytoalexins or signaling molecules in the plant's immune response. The structurally related indole-3-carboxylic acid has been shown to induce resistance against the necrotrophic fungus Plectosphaerella cucumerina.[15][16]

-

Response to Stress: The biosynthesis of many secondary metabolites, including indole derivatives, is often upregulated in response to various environmental stressors.[1][2] It is plausible that the production of 5-Hydroxy-1H-indole-3-carboxylic acid is also modulated by abiotic factors such as drought, salinity, and extreme temperatures, as part of the plant's overall stress adaptation strategy.

Beyond its role in plants, 5-Hydroxy-1H-indole-3-carboxylic acid and its derivatives have demonstrated a range of other biological activities in non-plant systems, including potential anti-cancer and antiviral properties, which makes them interesting candidates for drug development.[13][17]

Experimental Protocols: Extraction and Quantification

The accurate quantification of 5-Hydroxy-1H-indole-3-carboxylic acid from plant tissues requires robust and sensitive analytical methods. Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the method of choice for this purpose due to its high selectivity and sensitivity.[18][19][20][21][22]

Sample Preparation and Extraction

Proper sample preparation is critical to prevent the degradation of indolic compounds, which can be sensitive to light, heat, and oxidation.[23]

Step-by-Step Extraction Protocol:

-

Harvesting and Freezing: Harvest plant tissue (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Lyophilization (Freeze-Drying): For long-term storage and to facilitate grinding, lyophilize the frozen tissue until a constant dry weight is achieved.

-

Homogenization: Grind the lyophilized tissue to a fine powder using a cooled mortar and pestle or a ball mill.

-

Extraction Solvent: Prepare an extraction solvent of 80% methanol in water, acidified with 0.1% formic acid. The acidic conditions help to improve the stability and ionization of the target analyte.

-

Extraction:

-

Weigh approximately 50-100 mg of the powdered plant tissue into a microcentrifuge tube.

-

Add 1 mL of the pre-chilled extraction solvent.

-

Vortex thoroughly to ensure complete mixing.

-

Incubate on a shaker at 4°C for at least 1 hour (or overnight for exhaustive extraction).

-

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube. For cleaner samples, a second centrifugation step may be beneficial.

-

Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

-

For complex matrices, SPE can be used to remove interfering compounds. A mixed-mode or reversed-phase SPE cartridge is suitable for this purpose.

-

Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by the extraction solvent).

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with a weak solvent to remove polar impurities.

-

Elute the indolic compounds with an appropriate solvent (e.g., methanol with 0.1% formic acid).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.

-

Figure 2: General workflow for the extraction of 5-Hydroxy-1H-indole-3-carboxylic acid from plant tissue.

LC-MS/MS Quantification

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for 5-Hydroxy-1H-indole-3-carboxylic acid and a stable isotope-labeled internal standard (if available) should be determined by direct infusion of standards.

-

Precursor Ion (Q1): [M+H]+ for 5-Hydroxy-1H-indole-3-carboxylic acid (m/z 178.05).

-

Product Ions (Q3): Characteristic fragment ions (e.g., loss of CO2, H2O).

-

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Quantification:

Quantification is achieved by creating a calibration curve using authentic standards of 5-Hydroxy-1H-indole-3-carboxylic acid. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

Conclusion and Future Perspectives

5-Hydroxy-1H-indole-3-carboxylic acid is an intriguing plant metabolite with a likely role in plant defense and potential applications in other fields. While its known natural distribution is currently limited, the presence of its biosynthetic precursors in model organisms suggests it may be more widespread. Future research should focus on:

-

Broader Screening: Comprehensive metabolomic studies across a wider range of plant species to map the distribution of this compound.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the specific hydroxylases responsible for the 5-hydroxylation of the indole ring in the context of indole-3-carboxylic acid biosynthesis.

-

Functional Genomics: Using genetic and molecular tools to fully understand the physiological role of 5-Hydroxy-1H-indole-3-carboxylic acid in plant growth, development, and stress responses.

-

Bioactivity Studies: Further investigation into the pharmacological and other biological activities of this compound.

The methodologies and information presented in this guide provide a solid foundation for researchers to advance our understanding of this and other important indolic compounds in the plant kingdom.

References

-

PubChem. 5-hydroxy-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

- Kang, K., et al. (2007). Characterization of tryptamine 5-hydroxylase and serotonin synthesis in rice plants. Plant Cell Reports, 26(11), 2009-2015.

- Barkawi, L. S., et al. (2010). A high-throughput method for the quantitative analysis of indole-3-acetic acid and other auxins from plant tissue.

- Böttcher, C., et al. (2014). The biosynthetic pathway of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives in Arabidopsis. Plant Physiology, 165(2), 841-853.

- Chen, Q., et al. (2020). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 11, 613307.

- Glawischnig, E., et al. (2004). Camalexin is synthesized from indole-3-acetaldoxime, a key branching point between primary and secondary metabolism in Arabidopsis. Proceedings of the National Academy of Sciences, 101(25), 9473-9478.

- Hagemeier, J., et al. (2001). Indole-3-carboxylic acid and 4-chloroindole-3-acetic acid, two plant-derived auxins, are synthesized by the plant-pathogenic fungus Ustilago maydis. Applied and Environmental Microbiology, 67(12), 5649-5655.

- Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824.

- Park, S., et al. (2013). Transcriptional suppression of tryptamine 5-hydroxylase, a terminal serotonin biosynthetic gene, induces melatonin biosynthesis in rice (Oryza sativa L.). Journal of Pineal Research, 55(2), 131-137.

- Sano, H., et al. (2003). Indole hydroxylation by bacterial cytochrome P450 BM-3 and modulation of activity by cumene hydroperoxide. Journal of Biological Chemistry, 278(21), 18881-18887.

- Schuler, M. A., & Werck-Reichhart, D. (2003). Functional genomics of P450s. Annual Review of Plant Biology, 54(1), 629-667.

- Tadera, K., et al. (2005). Biosynthesis of serotonin from tryptophan in rice seedlings. Bioscience, Biotechnology, and Biochemistry, 69(1), 202-205.

- Werck-Reichhart, D., et al. (2002). Cytochromes P450 for engineering secondary metabolism. Trends in Plant Science, 7(12), 532-539.

- Tivendale, N. D., et al. (2010). A new pathway to auxin biosynthesis in plants. The Plant Cell, 22(9), 3144-3155.

- Mashiguchi, K., et al. (2011). The main auxin biosynthesis pathway in Arabidopsis. Proceedings of the National Academy of Sciences, 108(45), 18512-18517.

- Sawada, Y., et al. (2018). Targeted LC-MS analysis for plant secondary metabolites. In Plant Metabolomics (pp. 139-149). Humana Press, New York, NY.

- Matsuda, F., et al. (2015). Integrated LC-MS/MS system for plant metabolomics. Frontiers in Bioengineering and Biotechnology, 3, 91.

-

PubChem. Indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

- Yaliraki, S. N., et al. (2021). A guide to integrating LC-MS-based metabolomics data. Nature Reviews Molecular Cell Biology, 22(1), 35-49.

-

PubChem. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

- Allwood, J. W., et al. (2021). The future of plant metabolomics. Current Opinion in Plant Biology, 62, 102041.

-

Wikipedia. Indole-3-carboxylate decarboxylase. [Link]

-

Semantic Scholar. Integrated LC-MS/MS system for plant metabolomics. [Link]

-

Human Metabolome Database. Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. ResearchGate. [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed. [Link]

- Zhao, Y. (2018). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 9, 936.

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. [Link]

-

Zhao, Y. (2023). The role of indole derivative in the growth of plants: A review. PMC. [Link]

-

Khan, M. I. R., et al. (2021). Effects of Exogenous Plant Hormones on Agronomic Traits and Physiological Responses of Elymus sibiricus. MDPI. [Link]

-

ResearchGate. Structures of indole-3-carboxylic acid (1), 3-indolecarboxaldehyde (2),... [Link]

- Narayan, K. S., & Rao, K. K. (1976). Formation of indole-3-carboxylic acid by Chromobacterium violaceum. Journal of bacteriology, 126(1), 544–546.

Sources

- 1. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]

- 2. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Indolamine accumulation and TDC/T5H expression profiles reveal the complex and dynamic regulation of serotonin biosynthesis in tomato (Solanum lycopersicum L.) [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole hydroxylation by bacterial cytochrome P450 BM-3 and modulation of activity by cumene hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. UQ eSpace [espace.library.uq.edu.au]

- 13. Characterization of tryptamine 5-hydroxylase and serotonin synthesis in rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transcriptional suppression of tryptamine 5-hydroxylase, a terminal serotonin biosynthetic gene, induces melatonin biosynthesis in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indole-3-Carboxylic Acid - ZELLX® [zellx.de]

- 16. caymanchem.com [caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. ukaazpublications.com [ukaazpublications.com]

- 19. Targeted LC-MS Analysis for Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]

- 20. Integrated LC-MS/MS system for plant metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. [PDF] Integrated LC-MS/MS system for plant metabolomics | Semantic Scholar [semanticscholar.org]

- 23. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of 5-Hydroxy-1H-indole-3-carboxylic acid

Abstract

5-Hydroxy-1H-indole-3-carboxylic acid (5-HICA) is an indole derivative of significant interest in the fields of biochemistry and pharmacology. As a metabolite and potential signaling molecule, understanding its biosynthetic origins is crucial for researchers in drug development and molecular biology. This technical guide provides a comprehensive overview of the putative biosynthetic pathways leading to 5-HICA, drawing upon established principles of tryptophan metabolism and enzymatic reactions. We will explore two primary hypothetical routes, detail the key enzymes and intermediates, and provide field-proven insights into the experimental methodologies required to elucidate and validate these pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of 5-HICA biosynthesis.

Introduction: The Significance of 5-Hydroxy-1H-indole-3-carboxylic acid

Indole derivatives are a cornerstone of biological signaling and metabolism, with prominent members including the neurotransmitter serotonin and the phytohormone auxin. 5-Hydroxy-1H-indole-3-carboxylic acid (5-HICA) emerges as a fascinating molecule at the intersection of these metabolic worlds. While its precise biological role is still under active investigation, its structural similarity to key signaling molecules suggests potential involvement in a range of physiological processes. A thorough understanding of its biosynthesis is the first step toward unraveling its function and harnessing its therapeutic potential.

This guide will synthesize current knowledge to propose the most plausible biosynthetic pathways to 5-HICA, providing a robust framework for future research and discovery.

Proposed Biosynthetic Pathways of 5-Hydroxy-1H-indole-3-carboxylic acid

Based on analogous metabolic routes for other indole derivatives, we can postulate two primary pathways for the biosynthesis of 5-HICA from the essential amino acid L-tryptophan. These pathways differ in the timing of the hydroxylation and carboxylation steps.

Pathway A: Late-Stage Hydroxylation via an Indole-3-carboxylic acid Intermediate

This pathway posits the initial formation of Indole-3-carboxylic acid (ICA) from tryptophan, followed by a subsequent hydroxylation event at the 5-position of the indole ring.

Step 1: Conversion of L-Tryptophan to Indole-3-pyruvic acid (IPyA)

The biosynthesis is initiated by the deamination of L-tryptophan to yield Indole-3-pyruvic acid. This reaction is typically catalyzed by an aromatic amino acid aminotransferase .

Step 2: Oxidative Decarboxylation to Indole-3-carbaldehyde (ICHO)

IPyA is then decarboxylated to form Indole-3-carbaldehyde.

Step 3: Oxidation to Indole-3-carboxylic acid (ICA)

The aldehyde group of ICHO is oxidized to a carboxylic acid, yielding Indole-3-carboxylic acid. In plants such as Arabidopsis thaliana, this step is known to be catalyzed by aldehyde oxidases (AAO) , such as AAO1.[1]

Step 4: 5-Hydroxylation of Indole-3-carboxylic acid

The final and key step in this proposed pathway is the hydroxylation of ICA at the 5-position of the indole ring to form 5-HICA. This reaction is likely catalyzed by a hydroxylase , potentially a member of the cytochrome P450 monooxygenase (CYP450) family, which are known to be involved in the hydroxylation of a wide range of aromatic compounds.[2][3][4][5]

Tryptophan [label="L-Tryptophan"]; IPyA [label="Indole-3-pyruvic acid"]; ICHO [label="Indole-3-carbaldehyde"]; ICA [label="Indole-3-carboxylic acid"]; HICA [label="5-Hydroxy-1H-indole-\n3-carboxylic acid", fillcolor="#FBBC05"];

Tryptophan -> IPyA [label="Aromatic amino acid\naminotransferase"]; IPyA -> ICHO [label="Decarboxylase"]; ICHO -> ICA [label="Aldehyde Oxidase (e.g., AAO1)"]; ICA -> HICA [label="Hydroxylase (e.g., CYP450)"]; }

Caption: Proposed "Late-Stage Hydroxylation" pathway for 5-HICA biosynthesis.Pathway B: Early-Stage Hydroxylation via a 5-Hydroxytryptophan Intermediate

This alternative pathway proposes that the hydroxylation of the indole ring occurs early in the synthetic route, starting with the conversion of L-tryptophan to 5-Hydroxytryptophan (5-HTP).

Step 1: 5-Hydroxylation of L-Tryptophan

The initial step is the hydroxylation of L-tryptophan at the 5-position to yield 5-Hydroxytryptophan. This is a well-established reaction catalyzed by Tryptophan Hydroxylase (TPH) , the rate-limiting enzyme in serotonin biosynthesis.[6][7][8][9][10]

Step 2: Conversion of 5-Hydroxytryptophan to 5-Hydroxyindole-3-pyruvic acid

Similar to Pathway A, 5-HTP undergoes deamination, catalyzed by an aromatic amino acid aminotransferase , to form 5-Hydroxyindole-3-pyruvic acid.

Step 3: Oxidative Decarboxylation to 5-Hydroxyindole-3-carbaldehyde

5-Hydroxyindole-3-pyruvic acid is then decarboxylated to produce 5-Hydroxyindole-3-carbaldehyde.

Step 4: Oxidation to 5-Hydroxy-1H-indole-3-carboxylic acid

Finally, the aldehyde group of 5-Hydroxyindole-3-carbaldehyde is oxidized to a carboxylic acid, yielding the final product, 5-HICA. This reaction is likely catalyzed by an aldehyde oxidase , analogous to the oxidation of ICHO in Pathway A.

Tryptophan [label="L-Tryptophan"]; HTP [label="5-Hydroxytryptophan"]; HIPyA [label="5-Hydroxyindole-\n3-pyruvic acid"]; HICHO [label="5-Hydroxyindole-\n3-carbaldehyde"]; HICA [label="5-Hydroxy-1H-indole-\n3-carboxylic acid", fillcolor="#FBBC05"];

Tryptophan -> HTP [label="Tryptophan Hydroxylase (TPH)"]; HTP -> HIPyA [label="Aromatic amino acid\naminotransferase"]; HIPyA -> HICHO [label="Decarboxylase"]; HICHO -> HICA [label="Aldehyde Oxidase"]; }

Caption: Proposed "Early-Stage Hydroxylation" pathway for 5-HICA biosynthesis.Key Enzymes and Their Characteristics

A deeper understanding of the proposed pathways requires a closer look at the key enzymes involved.

| Enzyme Family | Proposed Role | Key Characteristics | Potential Substrates of Interest |

| Aromatic Amino Acid Aminotransferases | Deamination of Tryptophan/5-HTP | PLP-dependent enzymes; broad substrate specificity. | L-Tryptophan, 5-Hydroxytryptophan |

| Tryptophan Hydroxylase (TPH) | 5-hydroxylation of Tryptophan | Iron and tetrahydrobiopterin-dependent; rate-limiting in serotonin synthesis.[6][7][8][9][10] | L-Tryptophan |

| Cytochrome P450 Monooxygenases (CYP450s) | 5-hydroxylation of ICA | Heme-containing enzymes; diverse substrate range; involved in detoxification and secondary metabolism.[2][3][4][5] | Indole-3-carboxylic acid |

| Aldehyde Oxidases (AAOs) | Oxidation of ICHO/5-HICHO | Molybdenum cofactor-containing enzymes; oxidize a variety of aldehydes to carboxylic acids.[1][11][12][13][14][15][16] | Indole-3-carbaldehyde, 5-Hydroxyindole-3-carbaldehyde |

Experimental Protocols for Pathway Elucidation and Validation

Validating the proposed biosynthetic pathways requires a multi-faceted experimental approach. The following protocols provide a framework for investigating the biosynthesis of 5-HICA.

Recombinant Enzyme Expression and Purification

Objective: To produce and purify the candidate enzymes for in vitro characterization.

Protocol: Expression and Purification of Tryptophan Hydroxylase (TPH)

-

Gene Cloning: The full-length cDNA of the target TPH is cloned into an appropriate expression vector (e.g., pET vector for E. coli or pPICZ for Pichia pastoris). The construct should include a purification tag (e.g., His-tag, GST-tag).

-

Expression: The expression vector is transformed into a suitable host strain (E. coli BL21(DE3) or P. pastoris X-33). Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, methanol for P. pastoris).

-

Cell Lysis: Harvested cells are resuspended in lysis buffer and lysed by sonication or high-pressure homogenization.

-

Purification: The protein is purified from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose for His-tagged proteins). Further purification can be achieved by ion-exchange and size-exclusion chromatography.[6][7][17][18][19]

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Cloning [label="Gene Cloning"]; Expression [label="Protein Expression"]; Lysis [label="Cell Lysis"]; Purification [label="Affinity Chromatography"]; Analysis [label="SDS-PAGE Analysis"];

Cloning -> Expression -> Lysis -> Purification -> Analysis; }

Caption: General workflow for recombinant enzyme expression and purification.In Vitro Enzyme Assays

Objective: To determine the catalytic activity and substrate specificity of the purified enzymes.

Protocol: Tryptophan Hydroxylase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing the purified TPH, L-tryptophan (substrate), tetrahydrobiopterin (cofactor), and ferrous iron in a suitable buffer (e.g., HEPES).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Product Detection: The formation of 5-hydroxytryptophan is quantified by HPLC with fluorescence or electrochemical detection.

-

Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by varying the substrate concentration.[20][21][22][23][24]

Metabolite Profiling using LC-MS/MS

Objective: To identify and quantify the intermediates and final product of the biosynthetic pathway in biological samples.

Protocol: Untargeted Metabolomics of Indole Derivatives

-

Sample Preparation: Extract metabolites from cell cultures or tissue samples using a suitable solvent (e.g., ice-cold acetonitrile).[25][26][27][28]

-

LC-MS/MS Analysis: Separate the extracted metabolites using a reverse-phase C18 column on an HPLC system coupled to a tandem mass spectrometer.[25][28][29]

-

Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition mode to collect both full scan MS and MS/MS spectra.

-

Data Analysis: Identify putative metabolites by comparing their retention times and MS/MS fragmentation patterns with authentic standards or spectral libraries.

-

Quantification: Quantify the target metabolites using a stable isotope-labeled internal standard.

Extraction [label="Metabolite Extraction"]; Separation [label="LC Separation"]; Detection [label="MS/MS Detection"]; Analysis [label="Data Analysis & Quantification"];

Extraction -> Separation -> Detection -> Analysis; }

Caption: Workflow for metabolite profiling using LC-MS/MS.Concluding Remarks and Future Directions

The biosynthesis of 5-Hydroxy-1H-indole-3-carboxylic acid likely proceeds through a multi-step enzymatic cascade originating from L-tryptophan. The two proposed pathways, "Late-Stage Hydroxylation" and "Early-Stage Hydroxylation," provide a solid foundation for future experimental investigation. The elucidation of the definitive pathway and the characterization of the involved enzymes will not only enhance our fundamental understanding of indole metabolism but also pave the way for the biotechnological production of 5-HICA and the exploration of its pharmacological applications. Future research should focus on the heterologous expression and characterization of candidate hydroxylases and aldehyde oxidases to confirm their substrate specificities and catalytic efficiencies in the context of 5-HICA biosynthesis.

References

-

McKinney, J., et al. (2004). Expression and purification of human tryptophan hydroxylase from Escherichia coli and Pichia pastoris. Protein Expression and Purification, 33(1), 1-9. [Link]

-

Daubner, S. C., et al. (2011). Cloning, expression, purification and characterization of tryptophan hydroxylase variants. University of Bergen. [Link]

-

Nishino, T., et al. (2005). Indole hydroxylation by bacterial cytochrome P450 BM-3 and modulation of activity by cumene hydroperoxide. Bioscience, Biotechnology, and Biochemistry, 69(2), 293-300. [Link]

-

Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824. [Link]

-

UniProt Consortium. (2005). AAO1 - Indole-3-acetaldehyde oxidase - Arabidopsis thaliana (Mouse-ear cress). UniProtKB. [Link]

-

Spaepen, S., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. MDPI. [Link]

-

Park, D. H., et al. (1994). Characterization of recombinant mouse tryptophan hydroxylase expressed in Escherichia coli. Molecular and Cellular Neurosciences, 5(4), 363-369. [Link]

-

Li, S., et al. (2020). Construction of Biocatalysts Using the P450 Scaffold for the Synthesis of Indigo from Indole. MDPI. [Link]

-

Suske, R., et al. (2002). Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase. Journal of Biological Chemistry, 277(34), 30753-30760. [Link]

-

Ibdah, M., et al. (2009). An Aldehyde Oxidase in Developing Seeds of Arabidopsis Converts Benzaldehyde to Benzoic Acid. Plant Physiology, 150(1), 416-423. [Link]

-

Sono, M., & Dawson, J. H. (1989). Enzyme kinetic and spectroscopic studies of inhibitor and effector interactions with indoleamine 2,3-dioxygenase. 2. Evidence for the existence of another binding site in the enzyme for indole derivative effectors. Biochemistry, 28(13), 5400-5407. [Link]

-

Li, Z., et al. (2013). Improving the activity of cytochrome P450 BM-3 catalyzing indole hydroxylation by directed evolution. Applied Biochemistry and Biotechnology, 171(2), 374-385. [Link]

-

Zarepour, M., et al. (2022). Research progress of aldehyde oxidases in plants. PeerJ, 10, e13159. [Link]

-

Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. UQ eSpace. [Link]

-

Zarepour, M., et al. (2012). Identification of superoxide production by Arabidopsis thaliana aldehyde oxidases AAO1 and AAO3. Plant Molecular Biology, 80(4-5), 497-509. [Link]

-

Sekimoto, H., et al. (1998). Molecular Cloning and Characterization of Aldehyde Oxidases in Arabidopsis thaliana. Plant and Cell Physiology, 39(4), 433-442. [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

-

Wang, Y., et al. (2022). Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2. Frontiers in Molecular Biosciences, 9, 951559. [Link]

-

Vemula, P. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5001. [Link]

-

McKinney, J., et al. (2001). Conformation of the substrate and pterin cofactor bound to human tryptophan hydroxylase. Important role of Phe313 in substrate specificity. Biochemistry, 40(51), 15664-15673. [Link]

-

Zhang, Y., et al. (2021). Indole-3-Acetic Acid Biosynthesis Pathways in the Plant-Beneficial Bacterium Arthrobacter pascens ZZ21. MDPI. [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 841-853. [Link]

-

Castrillo, J. I., et al. (2021). An Optimised MS-Based Versatile Untargeted Metabolomics Protocol. MDPI. [Link]

-

Andersen, J. L., et al. (2022). Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant for serotonin biosynthesis. bioRxiv. [Link]

-

Davis, P. J., et al. (1976). Formation of Indole-3-Carboxylic Acid by Chromobacterium violaceum. Applied and Environmental Microbiology, 31(4), 544-546. [Link]

-

Davis, P. J., et al. (1976). Formation of Indole-3-Carboxylic Acid by Chromobacterium violaceum. ResearchGate. [Link]

-

Metabolomics Core Facility. Protocols used for LC-MS analysis. EMBL. [Link]

-

Vemula, P. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link]

-

Singh, S., & D'Souza, R. (2022). Enzyme assay techniques and protocols. ScienceDirect. [Link]

-

Enzyme Assay Protocols. JoVE. [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. [Link]

-

Payne, K. A. P., et al. (2020). Indole carboxylation reaction by AnInD in the presence of 1 M KHCO 3. ResearchGate. [Link]

-

Daubner, S. C., et al. (2002). Role of tryptophan hydroxylase phe313 in determining substrate specificity. Biochemical and Biophysical Research Communications, 292(3), 639-641. [Link]

-

Wu, C., et al. (2023). Uncovering the specificity and predictability of tryptophan metabolism in lactic acid bacteria with genomics and metabolomics. Frontiers in Microbiology, 14, 1145690. [Link]

-

JGI/LBNL Metabolomics. (2024). Standard LC-MS/MS ESI Method - Nonpolar C18. Protocols.io. [Link]

-

Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293. [Link]

-

Obach, R. S. (2014). Enzyme kinetics in drug metabolism: fundamentals and applications. PubMed. [Link]

-

Fitzpatrick, P. F. (2003). Mechanisms of Tryptophan and Tyrosine Hydroxylase. Biochemistry and Biophysics Reports, 4, 225-241. [Link]

-

Cell Biolabs, Inc. Indole Assay Kit. Cell Biolabs, Inc. [Link]

-

Gandomkar, S. (2020). Biocatalytic reduction of carboxylic acids : production and application of carboxylate reductases in synthetic enzyme cascades. Aachener Verfahrenstechnik. [Link]

-

Segel, I. H. (1993). ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. Wiley. [Link]

-

Wang, S., et al. (2011). Enhancement of L-tryptophan 5-hydroxylation activity by structure-based modification of L-phenylalanine 4-hydroxylase from Chromobacterium violaceum. Applied and Environmental Microbiology, 77(18), 6553-6561. [Link]

-

Ullrich, R., & Hofrichter, M. (2007). Enzymatic Hydroxylation of Aromatic Compounds. ResearchGate. [Link]

-

Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biotechnology, 14(3), 205-215. [Link]

-

TeachMePhysiology. (2024). Enzyme Kinetics. TeachMePhysiology. [Link]

-

Human Metabolome Database. (2006). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). HMDB. [Link]

-

Wikipedia. (2024). Enzyme kinetics. Wikipedia. [Link]

-

Gandomkar, S. (2020). BIOCATALYTIC REDUCTION OF CARBOXYLIC ACIDS. RWTH Publications. [Link]

Sources

- 1. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole hydroxylation by bacterial cytochrome P450 BM-3 and modulation of activity by cumene hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression and purification of human tryptophan hydroxylase from Escherichia coli and Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of recombinant mouse tryptophan hydroxylase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformation of the substrate and pterin cofactor bound to human tryptophan hydroxylase. Important role of Phe313 in substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of tryptophan hydroxylase phe313 in determining substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. An Aldehyde Oxidase in Developing Seeds of Arabidopsis Converts Benzaldehyde to Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research progress of aldehyde oxidases in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of superoxide production by Arabidopsis thaliana aldehyde oxidases AAO1 and AAO3 | CiNii Research [cir.nii.ac.jp]

- 15. researchgate.net [researchgate.net]

- 16. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. orbit.dtu.dk [orbit.dtu.dk]

- 18. Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Enzyme kinetic and spectroscopic studies of inhibitor and effector interactions with indoleamine 2,3-dioxygenase. 2. Evidence for the existence of another binding site in the enzyme for indole derivative effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enzyme kinetics in drug metabolism: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 23. teachmephysiology.com [teachmephysiology.com]

- 24. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 25. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]

- 28. researchgate.net [researchgate.net]

- 29. protocols.io [protocols.io]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Hydroxy-1H-indole-3-carboxylic acid, a key heterocyclic compound, is a molecule of significant interest in medicinal chemistry and drug development. Its indole scaffold is a common motif in a plethora of biologically active molecules, including the neurotransmitter serotonin. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Hydroxy-1H-indole-3-carboxylic acid, offering insights into its structure, acidity, solubility, stability, and spectral characteristics. Furthermore, this document details robust experimental protocols for the determination of these properties, grounded in established scientific principles. The guide also explores the synthesis of this compound and its emerging role in oncology, particularly as a potential modulator of cancer cell signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Molecular Structure and Core Properties

5-Hydroxy-1H-indole-3-carboxylic acid (5-HI3C) possesses a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, with a hydroxyl group at the 5-position and a carboxylic acid group at the 3-position. This unique arrangement of functional groups dictates its chemical behavior and biological activity.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | PubChem CID: 583946[1] |

| Molecular Weight | 177.16 g/mol | PubChem CID: 583946[1][2] |

| IUPAC Name | 5-hydroxy-1H-indole-3-carboxylic acid | PubChem CID: 583946[1] |

| SMILES | C1=CC2=C(C=C1O)C(=CN2)C(=O)O | PubChem CID: 583946[1] |

| InChI Key | RVWZUOPFHTYIEO-UHFFFAOYSA-N | PubChem CID: 583946[1] |

| Computed XLogP3 | 1.6 | PubChem CID: 583946[1][2] |

| Physical Form | Solid | Sigma-Aldrich |

Acidity and Solubility: Critical Parameters for Drug Development

The acidic nature of the carboxylic acid and the phenolic hydroxyl group, along with the overall polarity of the molecule, are key determinants of its solubility and permeability, which are critical factors in drug design and formulation.

Acid Dissociation Constant (pKa)

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a reliable method for the experimental determination of pKa values.

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (5-HI3C) and monitoring the change in pH using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

Materials:

-

5-Hydroxy-1H-indole-3-carboxylic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

High-purity water (Milli-Q or equivalent)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Prepare a solution of 5-HI3C of a known concentration (e.g., 1 mM) in a suitable solvent system. If solubility in water is low, a co-solvent such as methanol or DMSO may be used, though the pKa value will then be specific to that solvent system. To maintain a constant ionic strength, add KCl to the solution (e.g., to a final concentration of 0.15 M).

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and the tip of the burette into the solution. Start gentle stirring.

-

Titration: Add the standardized NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Data Analysis: Plot the pH values against the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. For more accurate determination, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point(s).

Causality Behind Experimental Choices:

-

The use of carbonate-free NaOH is critical as dissolved carbon dioxide can interfere with the titration of weak acids.

-

Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients.

-

A co-solvent may be necessary for sparingly soluble compounds, but it's important to note that this will yield an apparent pKa (pKa') specific to the solvent mixture.

Solubility

Solubility is a critical parameter that affects oral bioavailability and formulation development. The presence of both a polar hydroxyl group and a carboxylic acid group, along with the relatively nonpolar indole ring, suggests that 5-HI3C will have moderate solubility in both polar and non-polar solvents.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Materials:

-

5-Hydroxy-1H-indole-3-carboxylic acid (solid)

-

Solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of solid 5-HI3C to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of 5-HI3C in the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or HPLC with a standard curve.

Causality Behind Experimental Choices:

-

Using an excess of the solid ensures that the solution becomes saturated.

-

Prolonged agitation at a constant temperature is necessary to achieve thermodynamic equilibrium.

-

Centrifugation effectively separates the undissolved solid from the saturated solution, preventing interference in the subsequent concentration measurement.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 5-HI3C.

UV-Visible Spectroscopy

The indole ring system is a strong chromophore. The UV-Vis spectrum of 5-HI3C is expected to show characteristic absorption bands. The absorption spectra of indole and its derivatives are sensitive to substitution on the ring. For substituted indoles, the 1La and 1Lb transitions are of particular interest. The hydroxyl group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for confirming the molecular structure of 5-HI3C.

-

1H NMR: The spectrum will show distinct signals for the protons on the indole ring and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons provide valuable information about the substitution pattern. The N-H proton of the indole ring typically appears as a broad singlet in the downfield region (around 8-12 ppm).

-

13C NMR: The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons are indicative of their electronic environment. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

While a specific, fully assigned spectrum for 5-Hydroxy-1H-indole-3-carboxylic acid is not available in the provided search results, analysis of spectra for related indole derivatives can provide a strong basis for interpretation.

Synthesis of 5-Hydroxy-1H-indole-3-carboxylic acid

A common and effective method for the synthesis of substituted indoles is the Japp-Klingemann reaction. This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester or a β-keto-acid, followed by cyclization to form the indole ring.

Proposed Synthetic Pathway via Japp-Klingemann Reaction:

-

Diazotization of p-aminophenol: p-aminophenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.

-

Coupling with a β-keto-ester: The diazonium salt is then reacted with a suitable β-keto-ester, such as ethyl 2-methylacetoacetate, under basic conditions.

-

Fischer Indole Synthesis: The resulting hydrazone intermediate is cyclized under acidic conditions to form the ethyl ester of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.

-

Hydrolysis: The ester is then hydrolyzed to the desired carboxylic acid, 5-Hydroxy-1H-indole-3-carboxylic acid.

A patent for the synthesis of the related compound, 5-hydroxy-1H-indole-3-carbaldehyde, describes a process involving the reaction of 4-aminophenol derivatives with a Vilsmeier reagent, which could potentially be adapted for the synthesis of the carboxylic acid.

Stability and Degradation

The stability of a drug substance is a critical quality attribute. 5-HI3C, like other indole derivatives, may be susceptible to degradation under certain conditions.

Forced Degradation Studies: Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies typically involve exposing the compound to stress conditions such as:

-

Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures. The ester linkage in any ester prodrugs would be particularly susceptible to hydrolysis.

-

Oxidation: Exposure to oxidizing agents such as hydrogen peroxide. The electron-rich indole ring can be susceptible to oxidation.

-

Thermal Stress: Heating the solid compound or a solution of the compound.

-

Photostability: Exposing the compound to light of specific wavelengths.

A stability-indicating analytical method, typically HPLC, must be developed and validated to separate and quantify the parent compound and its degradation products.

Biological Activity and Therapeutic Potential

The 5-hydroxyindole scaffold is a key pharmacophore in many biologically active compounds. Derivatives of 5-Hydroxy-1H-indole-3-carboxylic acid have shown promise in several therapeutic areas, particularly in oncology.

Anti-Cancer Activity: Recent studies have investigated the cytotoxic effects of 5-hydroxyindole-3-carboxylic acid derivatives against breast cancer cells. Some of these compounds have demonstrated significant cytotoxicity against the MCF-7 cell line with minimal toxicity to normal human dermal fibroblasts.

Mechanism of Action - Survivin Inhibition: One of the proposed mechanisms of action for the anti-cancer activity of certain indole derivatives is the inhibition of survivin. Survivin is a member of the inhibitor of apoptosis (IAP) protein family and is overexpressed in many cancers. It plays a crucial role in regulating cell division and inhibiting apoptosis. By inhibiting survivin, these compounds can promote apoptosis in cancer cells.

Conclusion

5-Hydroxy-1H-indole-3-carboxylic acid is a versatile heterocyclic compound with significant potential in drug discovery and development. Its physicochemical properties, including its acidity, solubility, and stability, are critical factors that influence its therapeutic efficacy. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and similar molecules. The emerging evidence of its anti-cancer activity, potentially through the inhibition of survivin, highlights the importance of further research into the biological mechanisms of 5-hydroxyindole derivatives. This technical guide serves as a foundational resource to aid researchers in unlocking the full therapeutic potential of this promising class of compounds.

References

-

PubChem. 5-hydroxy-1H-indole-3-carboxylic acid | C9H7NO3 | CID 583946. [Link]

-

Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]

-

Wikipedia. Japp–Klingemann reaction. [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Kappe, C. O. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link]

-

Callahan, J. F., et al. (2003). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Journal of the American Chemical Society, 125(42), 12844–12851. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Altomare, C., et al. (2023). Survivin Small Molecules Inhibitors: Recent Advances and Challenges. Molecules, 28(3), 1363. [Link]

Sources

A Comprehensive Spectroscopic Guide to 5-Hydroxy-1H-indole-3-carboxylic Acid

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Their versatile biological activities necessitate robust and unambiguous methods for structural characterization.[1] 5-Hydroxy-1H-indole-3-carboxylic acid, a key indole derivative, possesses a unique combination of functional groups—a hydroxyl group, a carboxylic acid, and the indole nucleus—that present both opportunities and challenges for spectroscopic analysis.

This technical guide provides an in-depth exploration of the spectroscopic signature of 5-Hydroxy-1H-indole-3-carboxylic acid. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed for researchers and drug development professionals, moving beyond a simple data repository to explain the causal relationships between molecular structure and spectral output, thereby providing a framework for the confident identification and characterization of this and related molecules.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The structure of 5-Hydroxy-1H-indole-3-carboxylic acid with conventional atom numbering for spectral assignment is presented below.

Caption: Molecular structure of 5-Hydroxy-1H-indole-3-carboxylic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise in Action: The Rationale for Solvent Selection

The choice of a deuterated solvent is a critical experimental parameter that can dramatically alter the resulting spectrum. For 5-Hydroxy-1H-indole-3-carboxylic acid, solvents like chloroform-d (CDCl₃) are generally poor choices due to the low solubility of the polar carboxylic acid and hydroxyl groups.

A superior choice is dimethyl sulfoxide-d₆ (DMSO-d₆) . Its high polarity readily dissolves the analyte, and more importantly, its ability to form hydrogen bonds slows down the chemical exchange of the acidic protons (-OH, -NH, -COOH). This allows these protons to be observed as distinct, often broad, signals in the ¹H NMR spectrum, which would otherwise be broadened into the baseline or lost entirely.[2] Aromatic solvents like benzene-d₆ can also be used to resolve overlapping signals through the Aromatic Solvent Induced Shifts (ASIS) effect, a useful strategy for complex molecules.[3]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 5-Hydroxy-1H-indole-3-carboxylic acid in ~0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information. The electron-donating hydroxyl group (-OH) and the electron-withdrawing carboxylic acid group (-COOH) significantly influence the chemical shifts of the aromatic protons.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a very broad singlet far downfield, typically in the range of δ 11.0-12.0 ppm .[4]

-

Indole N-H Proton: The proton on the indole nitrogen will appear as a broad singlet, usually between δ 10.0-11.5 ppm .

-

Phenolic O-H Proton: The hydroxyl proton at C5 will also be a broad singlet, expected around δ 8.5-9.5 ppm .

-

Aromatic Protons:

-

H2: This proton is adjacent to the nitrogen and deshielded, appearing as a singlet or a narrow doublet around δ 8.0-8.2 ppm .

-

H4: This proton experiences an ortho-coupling to H6 (a meta-relationship, which is small) and is deshielded by the indole ring current. It is expected to be a doublet around δ 7.2-7.4 ppm .

-

H6: This proton is ortho to the electron-donating -OH group, making it more shielded. It will appear as a doublet of doublets, coupled to H7 (ortho) and H4 (meta), around δ 6.7-6.9 ppm .

-

H7: This proton is ortho to the fused pyrrole ring and will appear as a doublet coupled to H6, expected around δ 7.1-7.3 ppm .

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly dependent on the electronic environment.

-

Carboxylic Carbon (-COOH): This carbonyl carbon is significantly deshielded and will appear in the range of δ 165-175 ppm .[4]

-

Aromatic & Heterocyclic Carbons:

-

C5: The carbon bearing the hydroxyl group will be the most shielded of the benzene ring carbons due to the electron-donating effect of the oxygen, appearing around δ 150-155 ppm .

-

C2, C7a: These carbons are adjacent to the electronegative nitrogen and will be deshielded, appearing in the δ 125-135 ppm range.

-

C3a, C4, C6, C7: These carbons will appear in the typical aromatic region of δ 100-125 ppm . The specific assignments can be complex and often require 2D NMR techniques like HMQC and HMBC for unambiguous confirmation.[5]

-

C3: This carbon is attached to the carboxylic acid and is typically found around δ 110-115 ppm .

-

Data Summary: NMR Spectroscopy

| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) |

| -COOH | 11.0 - 12.0 (br s) | 165 - 175 |

| N-H | 10.0 - 11.5 (br s) | - |

| 5-OH | 8.5 - 9.5 (br s) | - |

| C2-H | 8.0 - 8.2 (s) | 125 - 135 |

| C3 | - | 110 - 115 |

| C3a | - | 120 - 130 |

| C4-H | 7.2 - 7.4 (d) | 102 - 112 |

| C5 | - | 150 - 155 |

| C6-H | 6.7 - 6.9 (dd) | 112 - 118 |

| C7-H | 7.1 - 7.3 (d) | 100 - 110 |

| C7a | - | 130 - 140 |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: KBr Pellet Method

The KBr pellet technique is a common and reliable method for analyzing solid samples.[6]

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Pellet Formation: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

-

Background Correction: A background spectrum of a blank KBr pellet must be run to subtract absorptions from atmospheric CO₂ and water.[6]

-

Data Acquisition: Place the sample pellet in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

An alternative with less sample preparation is Attenuated Total Reflectance (ATR), where the solid sample is simply placed in firm contact with a high-refractive-index crystal (like diamond or germanium).[8]

IR Spectral Analysis

The IR spectrum of 5-Hydroxy-1H-indole-3-carboxylic acid is characterized by several distinct and informative absorption bands.

-

O-H Stretching: This is the most prominent feature. Due to extensive intermolecular hydrogen bonding between the carboxylic acid groups (forming dimers) and the hydroxyl groups, a very broad and strong absorption band is expected from 3300 cm⁻¹ down to 2500 cm⁻¹ .[9][10] This broad feature often obscures the C-H stretching bands.

-

N-H Stretching: A moderate, sharper peak is expected around 3400-3300 cm⁻¹ for the indole N-H stretch.[11]

-

C-H Stretching (Aromatic): Sharp, weaker absorptions may be visible just above 3000 cm⁻¹ .[12]

-

C=O Stretching: A very strong and sharp absorption corresponding to the carboxylic acid carbonyl group will be present in the range of 1700-1670 cm⁻¹ . Conjugation with the indole ring system shifts this to a slightly lower wavenumber compared to a saturated carboxylic acid.[4]

-

C=C Stretching (Aromatic): Several medium to sharp bands will appear in the 1620-1450 cm⁻¹ region, characteristic of the indole ring system.

-

C-O Stretching: A strong band associated with the carboxylic acid C-O stretch is expected between 1320-1210 cm⁻¹ .[9] The phenolic C-O stretch will also contribute in this region.

-

O-H Bending: A broad band may be seen around 950-910 cm⁻¹ due to out-of-plane O-H bending of the hydrogen-bonded carboxylic acid dimer.[9]

Data Summary: IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3400 - 3300 | N-H Stretch | Medium, Sharp |

| 3300 - 2500 | O-H Stretch (Carboxylic & Phenolic) | Strong, Very Broad |

| > 3000 | Aromatic C-H Stretch | Weak, Sharp |

| 1700 - 1670 | C=O Stretch (Carboxylic Acid) | Strong, Sharp |

| 1620 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| 1320 - 1210 | C-O Stretch | Strong |

| 950 - 910 | O-H Bend (Out-of-plane) | Medium, Broad |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the technique of choice.[13]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Ionization: Introduce the sample solution into the ESI source of the mass spectrometer. The solvent evaporates from charged droplets, ultimately producing gaseous ions of the analyte.[14]

-

Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, generating a mass spectrum.

Workflow for Spectroscopic Analysis

Caption: A typical workflow for spectroscopic characterization.

MS Spectral Analysis

The molecular weight of 5-Hydroxy-1H-indole-3-carboxylic acid (C₉H₇NO₃) is 177.16 g/mol .

-

Molecular Ion: In negative ion mode (ESI-), the most prominent peak will be the deprotonated molecule [M-H]⁻ at m/z 176 . In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 178 would be observed.

-

Fragmentation: Tandem MS (MS/MS) of the molecular ion reveals characteristic fragmentation patterns. For hydroxyindole-3-carboxylic acids, the primary fragmentation pathways involve losses from the carboxylic acid group.[15]

-

Loss of CO₂: A common fragmentation for carboxylic acids is the loss of carbon dioxide (44 Da), leading to a fragment ion at m/z 132 from the [M-H]⁻ parent ion.

-

Loss of H₂O: The presence of the hydroxyl group facilitates the loss of water (18 Da), which is particularly characteristic of the 4- and 7-hydroxy isomers but can also occur here.[15]

-

Loss of •OH and CO: Under certain conditions, sequential losses of a hydroxyl radical (17 Da) followed by carbon monoxide (28 Da) can be observed.[15]

-

Proposed ESI(-) Fragmentation Pathway

Caption: Key fragmentation of the [M-H]⁻ ion.

Data Summary: Mass Spectrometry

| m/z | Assignment | Ionization Mode |

| 178 | [M+H]⁺ | ESI+ |

| 176 | [M-H]⁻ | ESI- |

| 132 | [M-H-CO₂]⁻ | ESI- (from MS/MS) |

Conclusion

The structural characterization of 5-Hydroxy-1H-indole-3-carboxylic acid is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy elucidates the precise atomic arrangement and electronic environment of the carbon-hydrogen framework. IR spectroscopy provides a rapid and unmistakable confirmation of the key functional groups—the carboxylic acid, hydroxyl, and indole N-H—highlighted by the exceptionally broad O-H stretching band. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the loss of CO₂, which further corroborates the presence of the carboxylic acid moiety. Together, these techniques provide a comprehensive and self-validating spectroscopic fingerprint essential for quality control, reaction monitoring, and advanced research applications.

References

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Reviews, 24(1), 3–12.

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Kruve, A., & Kaupmees, K. (2017). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 89(9), 5079–5086.

- Cui, M., et al. (2019). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 48(7), 733-736.

- NMR Spectroscopy. (2025, February 22).

- Valeur, B., & Brochon, J. C. (Eds.). (2001). New trends in fluorescence spectroscopy: Applications to chemical and life sciences. Springer Science & Business Media.

- Owolabi, M. S., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

- Mandhapati, A. R., et al. (2024).

- Thermo Fisher Scientific. (2015, October 12).

- Gabelica, V., & De Pauw, E. (2005). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 77(3), 569–576.

- Al-Azawe, S., & Sarkis, G. Y. (1974). Synthesis and spectral characterization of 2-substituted indole derivatives.

- BenchChem. (2025). Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide.

- SpectraBase. (n.d.). 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Retrieved from [Link]

- Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionaliz

- Nervi, C., et al. (2009).

- Safe, S., et al. (1972). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Organic Mass Spectrometry, 6(3), 339-342.

-

PubChem. (n.d.). 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.

- SpectraBase. (n.d.). Indole-3-carboxylic acid, 5-hydroxy-2-methyl-1-phenyl-, ethyl ester - Optional[MS (GC)] - Spectrum.

- Nanalysis. (2019, September 3).

- Song, P. S., & Kurtin, W. E. (1969). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Journal of the American Chemical Society, 91(17), 4892-4906.

- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023, 1-9.

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

- Kaupp, G., et al. (2002).

-

Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.

- SpectraBase. (n.d.). Indole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts.

-

Human Metabolome Database. (n.d.). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Retrieved from [Link]

- Szafran, M., et al. (2022).

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

-

PubChem. (n.d.). Indole-3-carboxylic acid. Retrieved from [Link]

- Nonogaki, T., et al. (2010). Metabolic profiling analysis of genetically modified rice seedlings that overproduce tryptophan reveals the occurrence of its inter-tissue translocation. Plant and Cell Physiology, 51(8), 1316-1326.

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. jascoinc.com [jascoinc.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. edinst.com [edinst.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of 5-Hydroxy-1H-indole-3-carboxylic Acid in Orchestrating Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract